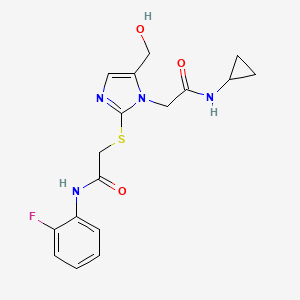

N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound characterized by a multifaceted structure featuring a cyclopropyl group, a fluorophenylamino moiety, a hydroxymethyl-substituted imidazole ring, and a thioether linkage. The cyclopropyl substituent may confer metabolic stability and modulate lipophilicity compared to bulkier aromatic groups in analogs . The hydroxymethyl group on the imidazole ring could enhance solubility, while the thioether bridge might influence redox properties or binding kinetics .

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3S/c18-13-3-1-2-4-14(13)21-16(25)10-26-17-19-7-12(9-23)22(17)8-15(24)20-11-5-6-11/h1-4,7,11,23H,5-6,8-10H2,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAROYUKRQONQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H19FN4O3S |

| Molecular Weight | 378.42 g/mol |

| Purity | 95% |

This compound is believed to interact with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling and are implicated in numerous physiological processes. The compound's structure suggests it may act as an antagonist or modulator for specific GPCRs, influencing pathways related to inflammation, pain, and cell proliferation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. In vitro assays have shown significant cytotoxicity against breast cancer and leukemia cells, with IC50 values in the low micromolar range .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : In vitro tests have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound involved treating MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action typically involves inhibition of vital enzymes in the bacterial metabolic pathways.

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have demonstrated that derivatives with similar structures can inhibit cancer cell proliferation in vitro. For example, related compounds were tested against several cancer cell lines, showing significant growth inhibition percentages . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Antitubercular Activity

In specific studies focused on antitubercular activity, compounds structurally related to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis H37Rv. These studies reported minimum inhibitory concentration (MIC) values that indicate strong potential for therapeutic use .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The synthetic pathways often include:

- Formation of the Imidazole Ring: Utilizing precursors that contain hydroxymethyl and thioether functionalities.

- Cyclopropanation: Introducing the cyclopropyl group through cyclopropanation reactions involving suitable alkenes or alkynes.

- Fluorination: The incorporation of the fluorophenyl group is achieved through selective substitution reactions.

Case Study 1: Anticancer Evaluation

A study published in the ACS Omega journal highlighted the synthesis and evaluation of related compounds that demonstrated significant anticancer properties against various cell lines, including SNB-19 and OVCAR-8. The study reported percent growth inhibitions exceeding 80%, suggesting a strong anticancer potential .

Case Study 2: Antimicrobial Assessment

Another research article detailed the antimicrobial evaluation of similar acetamide derivatives against Mycobacterium tuberculosis. The study provided comprehensive data on the zone of inhibition and MIC values, establishing a clear link between structure and biological activity .

Comparison with Similar Compounds

Research Findings

Structural Similarity and Functional Divergence

- Lumping Strategy Insights: Compounds with shared cores but varying substituents (e.g., cyclopropyl, chlorobenzyl) exhibit predictable divergence in properties, supporting the lumping strategy ().

- Biological Implications: Fluorophenylamino and hydroxymethyl groups are conserved in analogs (), suggesting a role in target binding (e.g., kinase inhibition). The cyclopropyl group’s rigidity might enhance selectivity over bulkier substituents .

Q & A

Q. What are the optimal synthetic pathways for N-cyclopropyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Cyclization of precursors under controlled pH and temperature (e.g., reflux in acetic acid) to ensure regioselectivity .

- Thioether linkage : Coupling of the thiol-containing intermediate with a halogenated acetamide derivative using potassium carbonate as a base in polar aprotic solvents .

- Functional group protection : Hydroxymethyl groups may require temporary protection (e.g., silylation) to prevent side reactions during subsequent steps . Analytical techniques like thin-layer chromatography (TLC) and NMR are critical for monitoring intermediates, with yields often optimized via continuous flow reactors .

Q. How is the structural integrity of this compound validated during synthesis?

Post-synthesis characterization relies on:

- NMR spectroscopy : H and C NMR confirm the presence of cyclopropyl, fluorophenyl, and hydroxymethyl groups by analyzing chemical shifts and coupling patterns .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks) and detects impurities .

- X-ray crystallography : Optional for resolving stereochemical ambiguities in crystalline intermediates .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should include:

- In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine MIC values .

- Cytotoxicity profiling : Assess viability in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to structurally similar imidazole derivatives .

- Solubility and logP : Use shake-flask methods or HPLC to evaluate pharmacokinetic suitability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the thioether coupling step?

Contradictory reports on coupling efficiency (e.g., 40–80% yields) suggest:

- Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation .

- Catalyst screening : Test Pd-based catalysts or phase-transfer agents to enhance nucleophilic substitution kinetics .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves reaction homogeneity . Documented discrepancies in yield may stem from trace moisture or impurities in starting materials, necessitating rigorous quality control .

Q. What mechanistic insights explain the compound’s bioactivity against resistant bacterial strains?

Comparative studies of analogous compounds (e.g., N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide) suggest:

- Target inhibition : The fluorophenyl and hydroxymethyl groups may disrupt bacterial enzyme active sites (e.g., dihydrofolate reductase) via hydrogen bonding and hydrophobic interactions .

- Synergistic effects : Thioether linkages enhance membrane permeability, as seen in imidazole-thioacetamide hybrids with improved MICs against methicillin-resistant S. aureus . Further validation requires molecular docking studies and transcriptomic profiling of treated bacterial cultures .

Q. How do structural modifications impact the compound’s metabolic stability?

Data from related compounds (e.g., N-cyclopentyl derivatives) reveal:

- Hydroxymethyl group : Increases hydrophilicity, reducing CYP450-mediated oxidation but potentially shortening half-life .

- Cyclopropyl vs. cyclopentyl : Cyclopropyl’s smaller ring size minimizes steric hindrance, improving interaction with hepatic enzymes .

- Fluorophenyl substitution : Enhances metabolic stability by resisting aromatic hydroxylation, as observed in fluorinated analogs . Advanced studies should incorporate microsomal stability assays and metabolite identification via LC-MS/MS .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

Contradictory cytotoxicity results (e.g., high efficacy in HeLa vs. low activity in A549) may arise from:

- Cell line variability : Differences in ABC transporter expression affect compound uptake .

- Redox sensitivity : The hydroxymethyl group may induce ROS-dependent apoptosis in certain lines, requiring ROS scavenger controls .

- Batch consistency : Ensure compound purity >95% (via HPLC) to exclude confounding effects from synthetic byproducts .

Methodological Considerations

- Data Validation : Cross-reference findings with structurally similar compounds (e.g., ’s pyrazole-thiophene analogs) to identify trends and outliers .

- Contradiction Analysis : Use meta-analyses of imidazole derivative studies to contextualize unexpected results (e.g., antimicrobial vs. cytotoxic potency trade-offs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.